molecular formula C6H8ClN3O2 B1388300 2-Hydrazino-nicotinic acid hydrochloride CAS No. 435342-14-6

2-Hydrazino-nicotinic acid hydrochloride

Cat. No.: B1388300
CAS No.: 435342-14-6
M. Wt: 189.6 g/mol
InChI Key: DRHWFYLEQVYZLA-UHFFFAOYSA-N
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Description

2-Hydrazino-nicotinic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 It is a derivative of nicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-nicotinic acid hydrochloride typically involves the reaction of nicotinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as its hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification steps such as recrystallization and filtration to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-nicotinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazino-nicotinic acid derivatives.

Scientific Research Applications

2-Hydrazino-nicotinic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and coordination complexes.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modulation of biochemical pathways. The compound’s effects are mediated through its ability to interact with cellular components, influencing various physiological processes.

Comparison with Similar Compounds

2-Hydrazino-nicotinic acid hydrochloride can be compared with other similar compounds, such as:

    Isonicotinic acid hydrazide: A well-known anti-tuberculosis drug with a similar hydrazino group.

    Nicotinic acid hydrazide: Another derivative of nicotinic acid with comparable chemical properties.

    2-Hydrazino-pyridine: A structurally related compound with similar reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-hydrazinylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-9-5-4(6(10)11)2-1-3-8-5;/h1-3H,7H2,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHWFYLEQVYZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662971
Record name 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-14-6
Record name 3-Pyridinecarboxylic acid, 2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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